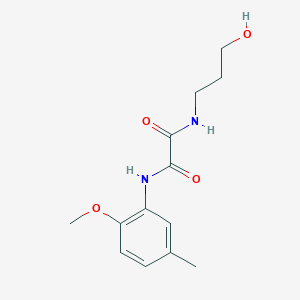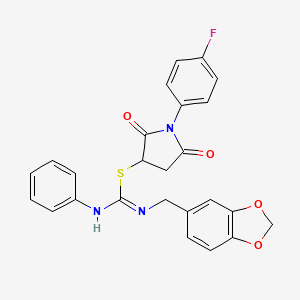![molecular formula C21H26N2O4S B5204174 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B5204174.png)
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA is a selective antagonist of the sigma-1 receptor, which is a protein that has been linked to numerous physiological and pathological processes.
Wirkmechanismus
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including protein folding, ion channel regulation, and intracellular signaling. The sigma-1 receptor is also implicated in various pathological conditions, including neurodegenerative diseases, cancer, and pain. By blocking the sigma-1 receptor, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium signaling, the inhibition of cell proliferation, and the induction of apoptosis. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has also been found to reduce oxidative stress and inflammation in various cell types, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for the specific modulation of this target. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, one limitation of using 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide is its relatively low potency compared to other sigma-1 receptor modulators, which may require higher concentrations or longer exposure times to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide and its potential therapeutic applications. One area of research is the development of more potent and selective sigma-1 receptor modulators, which may have improved therapeutic efficacy. Additionally, the effects of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide on various pathological conditions, such as neurodegenerative diseases and cancer, warrant further investigation. Finally, the development of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide-based drug delivery systems may improve its pharmacokinetic properties and increase its clinical utility.
Conclusion
In conclusion, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide acts as a selective antagonist of the sigma-1 receptor and has been found to modulate various physiological and pathological processes. While there are advantages and limitations to using 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide in lab experiments, there are several future directions for the study of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 4-bromo-2-methylphenol with pyrrolidine to form 2-methyl-4-(1-pyrrolidinyl)phenol. This compound is then treated with chlorosulfonic acid to form 2-methyl-4-(1-pyrrolidinylsulfonyl)phenol, which is subsequently reacted with 2-phenylethylamine and acetic anhydride to form 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has been shown to modulate the sigma-1 receptor, which is involved in various neuronal processes such as neurotransmitter release, calcium signaling, and neuroprotection. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has also been found to have anti-tumor effects in various cancer cell lines, possibly through the inhibition of cell proliferation and induction of apoptosis. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide has been investigated for its potential cardioprotective effects, as it has been shown to reduce myocardial ischemia-reperfusion injury in animal models.
Eigenschaften
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17-15-19(28(25,26)23-13-5-6-14-23)9-10-20(17)27-16-21(24)22-12-11-18-7-3-2-4-8-18/h2-4,7-10,15H,5-6,11-14,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUYAKHLGUCHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-allyl-6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5204091.png)
![N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5204131.png)
![5-amino-1-(4-chloro-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5204139.png)
![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)


![2-[(1-adamantylcarbonyl)amino]benzoic acid](/img/structure/B5204159.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5204167.png)


![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)